molecular formula C22H21ClN2O5 B8114607 SJ-172550

SJ-172550

Cat. No.: B8114607
M. Wt: 428.9 g/mol
InChI Key: RKKFQJXGAQWHBZ-UHFFFAOYSA-N
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Description

SJ-172550 is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a pyrazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJ-172550 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolylidene moiety: This can be achieved through the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the chloro and ethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the phenoxyacetic acid ester: This involves the reaction of the substituted phenol with chloroacetic acid followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

SJ-172550 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

SJ-172550 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of SJ-172550 involves its interaction with specific molecular targets. The chloro and ethoxy groups, along with the pyrazolylidene moiety, contribute to its binding affinity and reactivity. The compound may act by inhibiting enzymes, binding to receptors, or interacting with nucleic acids, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methyl]phenoxy]acetic acid: This compound lacks the methyl ester group but shares a similar structure.

    2-[2-Chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methyl]phenoxy]propionic acid: This compound has a propionic acid group instead of the acetic acid methyl ester.

Uniqueness

The unique combination of functional groups in SJ-172550 contributes to its distinct reactivity and potential applications. The presence of the chloro, ethoxy, and pyrazolylidene groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-[2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFQJXGAQWHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431979-47-4
Record name SJ-17255
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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